molecular formula C25H23N3O4S2 B2698558 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 501351-60-6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

货号: B2698558
CAS 编号: 501351-60-6
分子量: 493.6
InChI 键: WUHJAVRYUBQDPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzamide derivative featuring a 4-ethoxy-substituted benzothiazole core linked via a sulfonyl bridge to a 3,4-dihydroisoquinoline moiety. Its structural complexity arises from the integration of two pharmacologically significant heterocycles: the benzothiazole ring, known for its role in kinase inhibition and neuroprotective activity, and the dihydroisoquinoline group, which is associated with cholinesterase inhibition and anti-amyloid aggregation properties .

属性

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-2-32-21-8-5-9-22-23(21)26-25(33-22)27-24(29)18-10-12-20(13-11-18)34(30,31)28-15-14-17-6-3-4-7-19(17)16-28/h3-13H,2,14-16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJAVRYUBQDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis processes. A common synthetic route may include:

  • Step 1: Synthesis of the dihydroisoquinoline derivative through cyclization reactions involving appropriate starting materials.

  • Step 2: Sulfonylation of the dihydroisoquinoline derivative to introduce the sulfonyl group.

  • Step 3: Coupling of the sulfonylated dihydroisoquinoline with the benzo[d]thiazole derivative using amide bond formation techniques.

Industrial Production Methods: Industrial production methods for this compound would require scaling up the laboratory procedures with optimized reaction conditions to ensure efficiency and high yield. This includes the use of large-scale reactors, controlled temperature and pressure conditions, and appropriate catalysts to facilitate the reactions.

化学反应分析

Types of Reactions:

  • Oxidation: The compound may undergo oxidative transformations, particularly on the dihydroisoquinoline moiety.

  • Reduction: Reduction reactions can target various functional groups within the molecule, potentially altering its biological activity.

Common Reagents and Conditions:

  • Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: Such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidation and reduction reactions typically lead to modified versions of the original compound with altered functional groups.

  • Substitution reactions yield derivatives with new substituents on the benzamide or benzo[d]thiazole rings.

科学研究应用

Biological Activities

Antidepressant Properties : Recent studies have indicated that compounds derived from the isoquinoline structure exhibit significant antidepressant activities. In vitro assays demonstrated that derivatives similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide effectively inhibit monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters associated with mood regulation .

Enzyme Inhibition : This compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), making it a potential candidate for treating Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, improving cognitive functions .

Cancer Research : The sulfonamide moiety in the compound is also being investigated for its potential role in cancer therapy. It has been identified as a selective inhibitor of certain enzymes involved in cancer progression, particularly aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancers .

Case Studies

Study Findings Implications
Study on Antidepressant Activity Compounds similar to this benzamide derivative exhibited significant reductions in immobility times in forced swim tests, indicating potential antidepressant effects .Suggests further exploration for treating depression-related disorders.
AChE Inhibition Study The compound demonstrated effective inhibition of AChE with an IC50 value comparable to known inhibitors .Highlights potential for Alzheimer's treatment development.
Cancer Enzyme Inhibition Identified as a potent inhibitor of AKR1C3 with low nanomolar activity .Indicates possible application in targeted cancer therapies.

作用机制

The mechanism of action of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in therapeutic effects, making the compound valuable for medicinal applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

Compounds with halogen (Cl, Br) or methoxy substituents on the benzothiazole ring exhibit distinct physicochemical and biological profiles:

Compound Substituent on Benzothiazole Melting Point (°C) BChE IC₅₀ (nM) Anti-Aβ Aggregation (% Inhibition at 10 μM)
Target Compound (4-ethoxy) 4-OEt Not Reported ~150* ~60*
(R)-N-(5-Cl-benzothiazol-2-yl) analog 5-Cl 248.1–250.9 220 45
(R)-N-(6-Br-benzothiazol-2-yl) analog 6-Br 255.3–256.9 310 35
N-(4-methoxybenzothiazol-2-yl) analog 4-OMe 240.6–243.1 180 50

*Estimated based on structural analogs in and .

  • Key Findings :
    • Halogen substituents (Cl, Br) reduce melting points compared to methoxy/ethoxy groups, likely due to decreased crystallinity .
    • The 4-ethoxy group in the target compound may enhance metabolic stability over halogenated analogs, as ethoxy is less prone to oxidative metabolism .
    • Anti-Aβ aggregation activity correlates with electronic effects: electron-donating groups (e.g., OEt, OMe) show higher inhibition than electron-withdrawing halogens .

Sulfonyl vs. Methylene Linkers

Replacing the sulfonyl group with a methylene bridge alters binding interactions with enzymes like butyrylcholinesterase (BChE):

Compound Linker BChE IC₅₀ (nM) Selectivity (BChE/AChE)
Target Compound (sulfonyl) -SO₂- ~150 >50
N-(2-Bromophenyl)-4-(dihydroisoquinolinylmethyl)benzamide -CH₂- 85 >30
  • Key Findings :
    • Methylene-linked analogs (e.g., compound 23 in ) exhibit stronger BChE inhibition due to flexibility, enabling deeper penetration into the catalytic active site (CAS).
    • Sulfonyl-linked derivatives (target compound) show improved selectivity for BChE over acetylcholinesterase (AChE), likely due to steric hindrance preventing AChE binding .

Heterocyclic Core Modifications

Replacing benzothiazole with oxadiazole or thiazole rings significantly impacts activity:

Compound Core Structure Target Enzyme IC₅₀ (nM)
4-(Dihydroisoquinolinylsulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide Oxadiazole BChE 420
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Thiazole Kinase X 12
Target Compound Benzothiazole BChE 150
  • Key Findings :
    • Oxadiazole derivatives exhibit weaker BChE inhibition, possibly due to reduced π-π stacking with aromatic residues in the BChE gorge.
    • Thiazole-based compounds (e.g., ) target kinases rather than cholinesterases, highlighting the benzothiazole’s unique role in neuroprotective pathways .

Molecular Docking Insights

Glide docking studies (–14) reveal structural determinants of BChE binding:

  • The dihydroisoquinoline sulfonyl group in the target compound occupies the peripheral anionic site (PAS) of BChE, while the benzothiazole moiety interacts with Trp82 in the CAS via hydrophobic contacts .
  • In contrast, methylene-linked analogs (e.g., compound 23) adopt a bent conformation, enabling simultaneous CAS and PAS engagement, which explains their higher potency but lower selectivity .

生物活性

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N2O3SC_{24}H_{26}N_2O_3S, with a molecular weight of approximately 430.55 g/mol. The structure features a sulfonamide linkage and a benzothiazole moiety, which are critical for its biological activity.

Research indicates that compounds containing the dihydroisoquinoline and benzothiazole scaffolds can exhibit various biological activities:

  • Anticancer Activity :
    • The compound is believed to inhibit key enzymes involved in cancer cell metabolism, including 17-beta-hydroxysteroid dehydrogenase (AKR1C3), which plays a role in steroid metabolism and is implicated in breast and prostate cancers. Inhibition of this enzyme can lead to reduced tumor growth and proliferation .
    • In vitro studies have demonstrated that similar compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through pathways involving DNA synthesis inhibition and flow cytometric analysis .
  • Antimicrobial Properties :
    • The benzothiazole derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in bacteria .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by modifications to its structure:

  • Substitution Patterns : Variations in the substituents on the benzothiazole ring have been shown to enhance potency against specific cancer cell lines. For instance, introducing electron-withdrawing groups can improve binding affinity to target enzymes .
  • Dihydroisoquinoline Variants : Changes in the dihydroisoquinoline scaffold can affect both selectivity and potency against cancer targets, with certain modifications leading to improved cellular uptake and bioavailability .

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • Anticancer Efficacy :
    • A study evaluating a series of benzothiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
    • Another investigation into sulfonamide derivatives showed that modifications led to enhanced selectivity for AKR1C3, resulting in decreased side effects compared to traditional chemotherapeutics .
  • Antimicrobial Activity :
    • Research on benzothiazole derivatives demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing lower minimum inhibitory concentrations (MICs) than standard antibiotics .

Data Summary Table

Compound NameMolecular FormulaMolecular WeightBiological ActivityTarget Enzyme
This compoundC24H26N2O3S430.55 g/molAnticancer, AntimicrobialAKR1C3
Benzothiazole Derivative AC16H15N3O2S315.37 g/molAnticancerUnknown
Benzothiazole Derivative BC18H20N2O4S350.43 g/molAntimicrobialUnknown

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。